molecular formula C17H21ClN2O3 B2972262 Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1189695-54-2

Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2972262
M. Wt: 336.82
InChI Key: QTQNIOAJOGGPMC-UHFFFAOYSA-N
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Description

7-Chloro-4-aminoquinoline derivatives are a class of compounds that have been synthesized for their potential biological activities . They are used in designing bioactive compounds displaying various activities such as anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer .


Synthesis Analysis

These derivatives have been synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .


Molecular Structure Analysis

The structures of these products have been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . FTIR spectra demonstrated characteristic bands of N=C bond at 1505–1610 cm−1 . 1H NMR spectra exhibited a singlet in the range of 8.98–8.92 ppm attributed to the secondary amino group and a triplet in the range of 8.24–8.10 ppm characteristic to the imine group .


Chemical Reactions Analysis

The synthesis of these derivatives involves a two-step reaction via nucleophilic aromatic substitution . The reaction involves the treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes .

properties

IUPAC Name

ethyl 7-chloro-4-(3-methylbutylamino)-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-4-23-17(22)14-15(19-8-7-10(2)3)12-6-5-11(18)9-13(12)20-16(14)21/h5-6,9-10H,4,7-8H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQNIOAJOGGPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

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